An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-3-oxopropanenitrile
An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cyclohexyl-3-oxopropanenitrile, a versatile building block in modern organic chemistry and medicinal chemistry. By delving into its reactivity and spectroscopic profile, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in the laboratory and in the development of novel therapeutics.
Introduction: The Significance of the β-Ketonitrile Moiety
3-Cyclohexyl-3-oxopropanenitrile, also known as cyclohexanecarbonylacetonitrile, belongs to the important class of β-ketonitriles. This functional group arrangement, characterized by a ketone and a nitrile separated by a methylene group, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing carbonyl and nitrile groups renders the α-protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. The cyclohexyl group provides lipophilicity, a property often sought in drug candidates to enhance membrane permeability and target engagement.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 62455-70-3 | [2] |
| Appearance | Colorless liquid or solid (predicted) | General knowledge of similar compounds |
| XlogP (predicted) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note: Some properties are predicted and should be confirmed by experimental data.
Spectroscopic Analysis
Detailed experimental spectra for 3-Cyclohexyl-3-oxopropanenitrile are not widely published. However, based on the structure and known spectral data of analogous compounds, the following characteristic peaks can be anticipated.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the cyclohexyl ring protons, the α-methylene protons, and the methine proton adjacent to the carbonyl group.
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Cyclohexyl Protons (δ 1.0-2.0 ppm): A complex multiplet integrating to 11 protons.
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α-Methylene Protons (δ ~3.5 ppm): A singlet integrating to 2 protons, deshielded by the adjacent carbonyl and nitrile groups.
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Methine Proton (δ ~2.5 ppm): A multiplet for the proton on the carbon of the cyclohexyl ring attached to the carbonyl group.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
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Carbonyl Carbon (C=O): δ ~200-205 ppm
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Nitrile Carbon (C≡N): δ ~115-120 ppm
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α-Methylene Carbon (-CH₂-CN): δ ~30-35 ppm
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Cyclohexyl Carbons: A series of peaks in the range of δ 25-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching frequencies of the ketone and nitrile functional groups.
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C≡N Stretch: A sharp, medium intensity peak around 2250 cm⁻¹[3].
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C=O Stretch: A strong, sharp peak around 1715 cm⁻¹.
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C-H Stretch (sp³): Multiple peaks in the range of 2850-2950 cm⁻¹[3].
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 151.10
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Major Fragments (Predicted):
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m/z = 123: Loss of CO
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m/z = 83: Cyclohexyl cation
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m/z = 68: Loss of the cyclohexyl group
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A predicted mass spectrum showing possible adducts is available on PubChem[4].
Synthesis and Reactivity
Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
While a specific, detailed, and high-yield synthesis of 3-Cyclohexyl-3-oxopropanenitrile is not prominently featured in readily accessible literature, a plausible and commonly employed method for the synthesis of β-ketonitriles is the condensation of an ester with acetonitrile .
This approach would involve the reaction of an activated form of cyclohexanecarboxylic acid, such as cyclohexanecarbonyl chloride , with the anion of acetonitrile. The reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydride, to deprotonate acetonitrile.
Caption: Plausible synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
Step-by-Step Experimental Protocol (Hypothetical):
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Preparation of Acetonitrile Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath.
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Addition of Acetonitrile: Anhydrous acetonitrile (1.0 equivalent) is added dropwise to the suspension with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the anion.
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Acylation: The reaction mixture is cooled again in an ice bath, and a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.
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Reaction Completion and Quench: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Cyclohexyl-3-oxopropanenitrile.
Causality behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the acetonitrile anion is a strong base and will be quenched by water.
-
Strong Base: A strong base like sodium hydride is necessary to deprotonate the weakly acidic acetonitrile.
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Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive anion with oxygen and moisture from the air.
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Controlled Addition: Dropwise addition of the reagents, especially the acyl chloride, at low temperature helps to control the exothermicity of the reaction and minimize side reactions.
Reactivity of 3-Cyclohexyl-3-oxopropanenitrile
The reactivity of 3-Cyclohexyl-3-oxopropanenitrile is dictated by the presence of the ketone, the nitrile, and the acidic α-methylene protons.
Caption: Reactivity map of 3-Cyclohexyl-3-oxopropanenitrile.
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Reactions at the α-Carbon (with Electrophiles): The acidic α-protons can be readily removed by a base to generate a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), to form more complex structures. This reactivity is fundamental to its use as a building block in organic synthesis.
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Reactions at the Carbonyl Group (with Nucleophiles): The ketone can undergo typical carbonyl reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
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Reactions at the Nitrile Group (with Nucleophiles): The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also participate in cycloaddition reactions to form various heterocyclic rings.
Applications in Drug Discovery
While specific examples of marketed drugs containing the 3-cyclohexyl-3-oxopropanenitrile scaffold are not readily apparent, its structural motifs are highly relevant to medicinal chemistry.
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As a Versatile Intermediate: The ability to functionalize the molecule at multiple positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The cyclohexyl group can be a key pharmacophoric element that interacts with hydrophobic pockets in target proteins.
-
Scaffold for Heterocycle Synthesis: β-Ketonitriles are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles[5]. These heterocyclic cores are prevalent in many classes of drugs.
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Potential for Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylic acid or an ester, allowing for the fine-tuning of a drug candidate's physicochemical properties and metabolic stability.
The exploration of 3-cyclohexyl-3-oxopropanenitrile and its derivatives in drug discovery programs is an area ripe for further investigation, given the synthetic versatility of the β-ketonitrile scaffold.
Safety and Handling
3-Cyclohexyl-3-oxopropanenitrile is classified as harmful if swallowed and causes skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Cyclohexyl-3-oxopropanenitrile is a valuable chemical entity with a rich and versatile reactivity profile. While a comprehensive experimental characterization is still emerging in the public domain, its potential as a key building block in organic synthesis and medicinal chemistry is clear. This guide has provided a foundational understanding of its properties, plausible synthetic routes, and potential applications, offering a starting point for researchers looking to harness the synthetic power of this intriguing molecule.
References
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PubChem. 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]
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PubChemLite. 3-cyclohexyl-3-oxopropanenitrile (C9H13NO). [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
ResearchGate. A Review on Medicinally Important Heterocyclic Compounds. [Link]
Sources
- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
